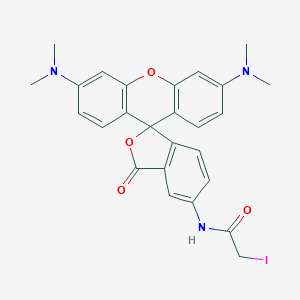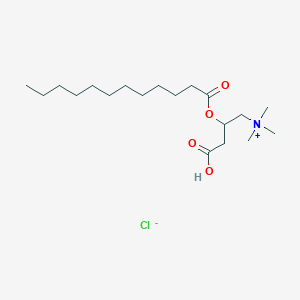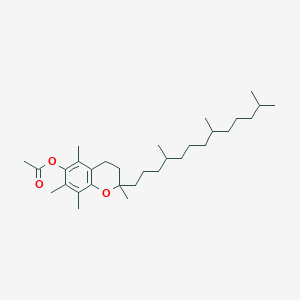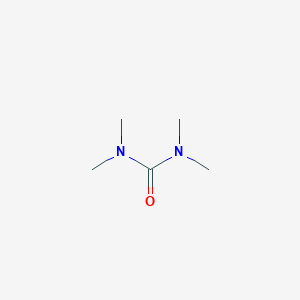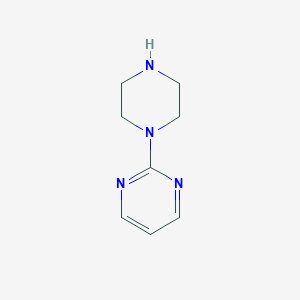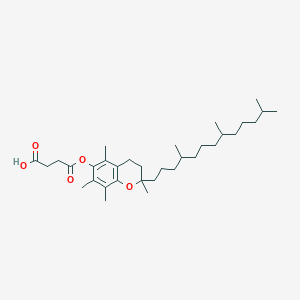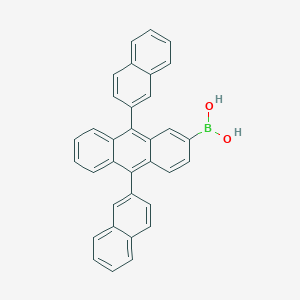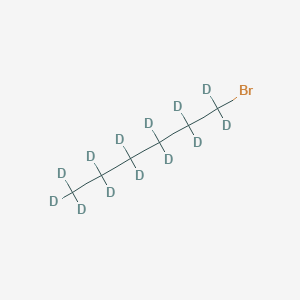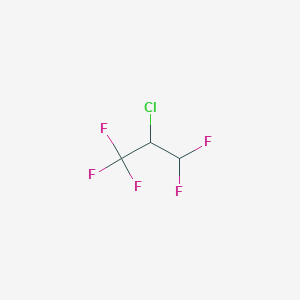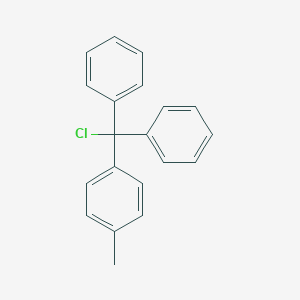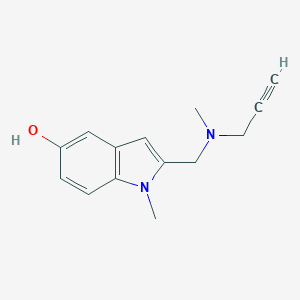
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine, also known as Pargyline, is a monoamine oxidase inhibitor (MAOI) that has been extensively studied for its potential therapeutic applications. Pargyline is a selective inhibitor of monoamine oxidase A (MAO-A) and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine is a selective inhibitor of MAO-A, an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine increases the levels of these neurotransmitters in the brain, which can lead to a wide range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has been shown to have a wide range of biochemical and physiological effects, including an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This increase in neurotransmitter levels can lead to improved mood, increased energy, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has several advantages for use in lab experiments, including its selectivity for MAO-A and its ability to increase the levels of neurotransmitters in the brain. However, N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine also has limitations, including its potential for toxicity and its potential to interact with other medications.
Zukünftige Richtungen
There are several future directions for the study of N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine, including its potential use as an anti-cancer agent, its use in the treatment of depression, and its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine and its potential for toxicity and drug interactions.
Conclusion:
In conclusion, N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine is a selective inhibitor of MAO-A that has been extensively studied for its potential therapeutic applications. N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has a wide range of biochemical and physiological effects, including an increase in the levels of neurotransmitters in the brain. While N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has several advantages for use in lab experiments, further research is needed to fully understand its potential for toxicity and drug interactions.
Synthesemethoden
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine can be synthesized by several methods, including the reaction of 2-(5-hydroxy-1-methylindolyl)methylamine with propargyl bromide in the presence of a base. The resulting product is then methylated using methyl iodide and a base, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine has been extensively studied for its potential therapeutic applications, including its use in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease. It has also been studied for its potential use as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
130081-94-6 |
|---|---|
Produktname |
N-Methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine |
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]indol-5-ol |
InChI |
InChI=1S/C14H16N2O/c1-4-7-15(2)10-12-8-11-9-13(17)5-6-14(11)16(12)3/h1,5-6,8-9,17H,7,10H2,2-3H3 |
InChI-Schlüssel |
HFMZYVHURLNZFT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |
Andere CAS-Nummern |
130081-94-6 |
Synonyme |
N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine NMPHMI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



